(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.Scientific Research Applications
-
Organic Chemistry
- Benzyl esters are used in the synthesis of organic compounds . A method has been developed for preparing benzyl ethers and esters using 2-benzyloxypyridine . The process involves N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ .
- The method is mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
-
Photocatalytic Synthesis
- Benzyl esters are important building blocks in pharmaceuticals . The development of versatile synthetic methods of ester is an important research topic in organic chemistry .
- Photocatalytic strategies are being used for the synthesis of esters . The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .
-
Tissue Engineering
-
Pharmaceuticals
- Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .
- The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
-
Fine Chemicals
-
Natural Products
-
Pharmaceuticals
- Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .
- The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
-
Fine Chemicals
-
Natural Products
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.